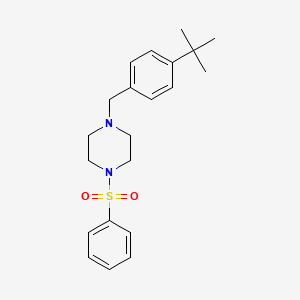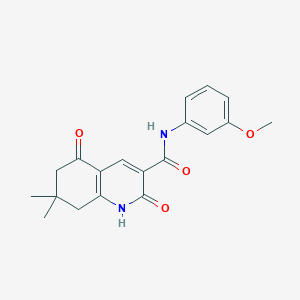
1-(4-tert-butylbenzyl)-4-(phenylsulfonyl)piperazine
Overview
Description
1-(4-tert-butylbenzyl)-4-(phenylsulfonyl)piperazine, commonly known as TBBP, is a piperazine derivative that has gained significant attention in the field of scientific research. TBBP is a selective inhibitor of protein phosphatase 5 (PP5), which plays a crucial role in regulating cellular signaling pathways.
Mechanism of Action
TBBP selectively inhibits the activity of 1-(4-tert-butylbenzyl)-4-(phenylsulfonyl)piperazine, a serine/threonine phosphatase that regulates various cellular processes, including cell proliferation, survival, and apoptosis. This compound is overexpressed in many types of cancer and is involved in the development of drug resistance. By inhibiting this compound activity, TBBP can induce cell cycle arrest and apoptosis in cancer cells, making it a promising anticancer agent. TBBP has also been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
TBBP has been shown to have a wide range of biochemical and physiological effects. In cancer cells, TBBP induces cell cycle arrest and apoptosis by inhibiting this compound activity. In neurons, TBBP protects against degeneration and improves cognitive function by activating the PI3K/Akt signaling pathway. In the heart, TBBP reduces cardiac hypertrophy and improves cardiac function by inhibiting this compound activity.
Advantages and Limitations for Lab Experiments
TBBP is a highly selective inhibitor of 1-(4-tert-butylbenzyl)-4-(phenylsulfonyl)piperazine, making it a valuable tool for studying the role of this compound in various cellular processes. TBBP has been extensively studied in vitro and in vivo, and its efficacy and safety have been well established. However, TBBP has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of TBBP. One area of research is the development of TBBP derivatives with improved solubility and efficacy. Another area of research is the identification of novel targets of TBBP and the elucidation of the molecular mechanisms underlying its therapeutic effects. Finally, the clinical development of TBBP as a therapeutic agent for cancer, neurodegenerative disorders, and cardiovascular diseases is an exciting area of research with great potential for improving human health.
Conclusion:
In conclusion, TBBP is a piperazine derivative that has gained significant attention in the field of scientific research. TBBP is a selective inhibitor of 1-(4-tert-butylbenzyl)-4-(phenylsulfonyl)piperazine, which plays a crucial role in regulating cellular signaling pathways. TBBP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. TBBP has a wide range of biochemical and physiological effects, and its efficacy and safety have been well established. Future research on TBBP is likely to lead to the development of novel therapeutic agents for a variety of diseases.
Scientific Research Applications
TBBP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. TBBP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, TBBP has been found to protect neurons from degeneration and improve cognitive function in animal models of neurodegenerative diseases. TBBP has also been shown to have cardioprotective effects by reducing cardiac hypertrophy and improving cardiac function.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-tert-butylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-21(2,3)19-11-9-18(10-12-19)17-22-13-15-23(16-14-22)26(24,25)20-7-5-4-6-8-20/h4-12H,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPQWOLRDPGXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4726110.png)
![2-chloro-4-(5-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4726118.png)

![6-[(2-hydroxybenzoyl)amino]hexanoic acid](/img/structure/B4726133.png)
![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4726134.png)
![5-{5-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B4726138.png)
![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4726143.png)

![4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4726163.png)
![4-(3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxo-1-propen-1-yl)-2-methoxyphenyl 2-furoate](/img/structure/B4726172.png)
![N-{2-methyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4726175.png)
![2-ethyl-1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B4726188.png)
![4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4726195.png)
![N-(4-{[2-(4-fluorobenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4726199.png)